REACTION_CXSMILES
|
[CH:1]([N:4]1[CH2:9][CH2:8][NH:7][CH2:6][CH2:5]1)([CH3:3])[CH3:2].Br[CH2:11][C:12]1[O:16][C:15]([C:17]2[CH:25]=[C:24]([Cl:26])[CH:23]=[C:22]3[C:18]=2[CH:19]=[N:20][N:21]3[S:27]([C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=2)(=[O:29])=[O:28])=[N:14][CH:13]=1.C([N-]CC)C>CS(C)=O>[Cl:26][C:24]1[CH:23]=[C:22]2[C:18]([CH:19]=[N:20][N:21]2[S:27]([C:30]2[CH:31]=[CH:32][CH:33]=[CH:34][CH:35]=2)(=[O:29])=[O:28])=[C:17]([C:15]2[O:16][C:12]([CH2:11][N:7]3[CH2:8][CH2:9][N:4]([CH:1]([CH3:3])[CH3:2])[CH2:5][CH2:6]3)=[CH:13][N:14]=2)[CH:25]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrCC1=CN=C(O1)C1=C2C=NN(C2=CC(=C1)Cl)S(=O)(=O)C1=CC=CC=C1
|
Name
|
Diethylamide
|
Quantity
|
3.36 mL
|
Type
|
reactant
|
Smiles
|
C(C)[N-]CC
|
Name
|
|
Quantity
|
4.31 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N1CCNCC1
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
checked for consumption of starting material by HPLC
|
Type
|
WAIT
|
Details
|
the mixture aged for 30 mins
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to 20° C. over 1 hr
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
further aged for 2 hrs
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The thick slurry is filtered
|
Type
|
WASH
|
Details
|
washed with DMSO (2×1.5 vols, 2×15 ml)
|
Type
|
CUSTOM
|
Details
|
The resultant solid is blown dry on the
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
dried at 60° C. in vacuo to constant weight/temperature
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C2C=NN(C2=C1)S(=O)(=O)C1=CC=CC=C1)C=1OC(=CN1)CN1CCN(CC1)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |